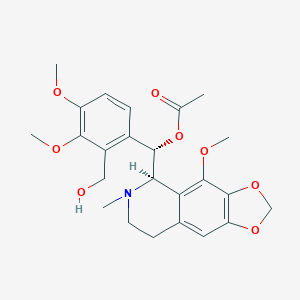

(+)-Papaveroxinoline

Vue d'ensemble

Description

(+)-Papaveroxinoline Acetate is a derivative of (+)-Papaveroxinoline, a modified phthalideisoquinoline alkaloid . It has a molecular formula of C26H31NO9 and a molecular weight of 501.53 .

Synthesis Analysis

The synthesis of (+)-Papaveroxinoline Acetate involves Acetic anhydride and [S-(R*,S*)]-3,4-dimethoxy-alpha1-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-o-xylene-alpha,alpha’-diol .Molecular Structure Analysis

The molecular structure of (+)-Papaveroxinoline Acetate is represented by the formula C26H31NO9 . Unfortunately, I don’t have the capability to provide a detailed structural analysis or a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of (+)-Papaveroxinoline Acetate include a predicted boiling point of 572.0±50.0 °C and a predicted density of 1.257±0.06 g/cm3 . It is soluble in Dichloromethane . The compound is stored in a refrigerator .Applications De Recherche Scientifique

Neuroblastoma Cell Differentiation : Papaverine induces morphological differentiation in mouse neuroblastoma cells, promoting axon-like processes and increasing soma and nucleus sizes (Prasad & Sheppard, 1972).

Cellular Respiration Regulation : It inhibits respiration in C-6 astrocytoma cells, suggesting a role in cellular respiration regulation (Browning, Groppi, & Kon, 1974).

Antitumor Properties : Papaverine has shown selective antitumor properties against PC-3 human prostate cancer cells, inducing apoptosis and cell cycle arrest, and affecting the NF-κB/PI3K/Akt signaling pathway (Huang et al., 2017).

Vasospasm Prevention : It prevents vasospasm in human saphenous veins by regulating myosin light chain phosphorylation and actin polymerization (Hocking et al., 2016).

Glutathione Biosynthesis : Papaverine decreases glutathione concentration in various organs in mice, which can be reversed by melatonin (Szaroma, Lach, & Dziubek, 2012).

Electrical and Mechanical Activity in Ureter : It affects the electrical and mechanical activity of the guinea-pig ureter, altering action potential and muscle contraction (Brading, Burdyga, & Scripnyuk, 1983).

Cardiac Excitability : Papaverine inhibits hKv1.5 current and alters cardiac excitability (Choe et al., 2003).

Vascular Calcium Channel Stimulation : It stimulates vascular L-type Ca(2+) channels in rat tail artery myocytes via a PKA-dependent mechanism, antagonizing its vasodilating activity (Fusi et al., 2016).

Apoptosis Induction in Vascular Cells : Papaverine induces apoptosis in vascular endothelial and smooth muscle cells, potentially affecting vascular function (Gao, Stead, & Lee, 2002).

Clinical Treatment of Neuroblastoma : Early clinical treatment programs using papaverine for metastatic neuroblastoma showed promise (Helson, Helson, Peterson, & Das, 1976).

Propriétés

IUPAC Name |

[(S)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKQBLXEZPDNY-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Papaveroxinoline | |

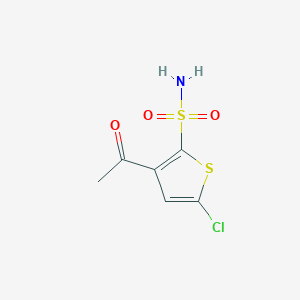

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

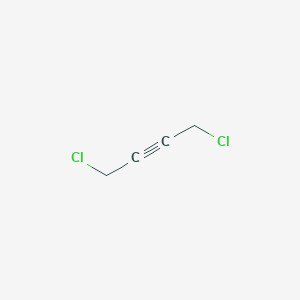

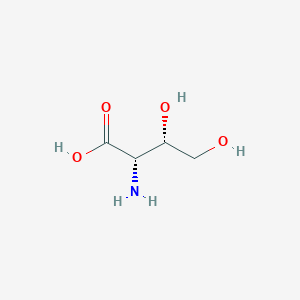

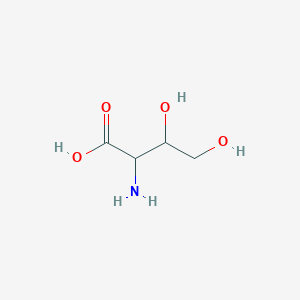

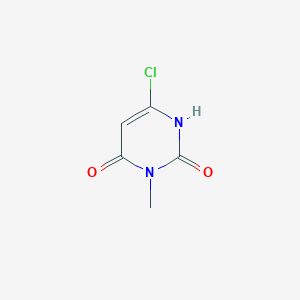

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)